Arg-B-ala hydrochloride

Description

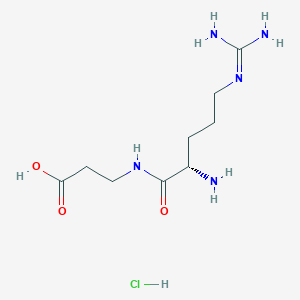

Arg-B-ala hydrochloride (arginyl-β-alanine hydrochloride) is a dipeptide derivative featuring arginine linked to β-alanine via a peptide bond, with a hydrochloride salt formulation. It is primarily studied in biochemical contexts, particularly as a type 1 inhibitor of the N-end rule pathway, a ubiquitin-dependent proteolytic system. Research demonstrates its role in stabilizing regulatory proteins such as RGS4 and RGS16 by inhibiting their degradation, thereby modulating cellular signaling pathways . While its pharmacological applications remain under investigation, its structural and functional properties position it as a unique compound among hydrochlorides of bioactive molecules.

Properties

CAS No. |

98957-79-0 |

|---|---|

Molecular Formula |

C9H20ClN5O3 |

Molecular Weight |

281.74 g/mol |

IUPAC Name |

3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H19N5O3.ClH/c10-6(2-1-4-14-9(11)12)8(17)13-5-3-7(15)16;/h6H,1-5,10H2,(H,13,17)(H,15,16)(H4,11,12,14);1H/t6-;/m0./s1 |

InChI Key |

FIOGKBNTZVYASN-RGMNGODLSA-N |

SMILES |

C(CC(C(=O)NCCC(=O)O)N)CN=C(N)N.Cl |

Isomeric SMILES |

C(C[C@@H](C(=O)NCCC(=O)O)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)NCCC(=O)O)N)CN=C(N)N.Cl |

sequence |

RX |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Arg-B-ala hydrochloride belongs to the broader class of hydrochlorides, which are salts formed by combining organic bases with hydrochloric acid. Below is a structural and functional comparison with analogous hydrochlorides:

Functional and Mechanistic Differences

- Inhibition Efficiency : this compound exhibits superior efficacy in stabilizing RGS4 compared to Trp-Ala, as shown in degradation assays (Fig. 3A vs. Fig. 8A in ). The presence of arginine’s guanidinium group likely enhances binding affinity to target proteolytic enzymes.

- Solubility and Bioavailability : Unlike Tapentadol or Memantine hydrochlorides, which are designed for high oral bioavailability, Arg-B-ala’s solubility and pharmacokinetics are less characterized, limiting its therapeutic use to experimental settings.

- Target Specificity: While benzydamine and chlorphenoxamine hydrochlorides target inflammatory pathways or histamine receptors, Arg-B-ala’s mechanism is uniquely tied to post-translational protein regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.